molecular formula C19H18ClFN2O2 B1444766 6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one CAS No. 1242156-61-1

6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one

Cat. No. B1444766
M. Wt: 360.8 g/mol
InChI Key: SUNLXLQCFPSBKC-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

2-(6-tert-Butyl-8-fluoro-1-oxo-1H-phthalazin-2-yl)-6-chloro-benzaldehyde (125 g, 0.35 mol) was dissolved in DCM (1 L) with stirring at room temperature, and then 0.5 L of IPA was added to the solution. The resulting solution was cooled down to 4° C., and NaBH4 (5.9 g, 0.16 mol) was added portion wise. After 30 min stirring, the reaction was quenched by adding H2O (200 mL). The organic layer was collected by phase separation, and DCM was distilled out from the solution with adding additional IPA (1.6 L) in the same time at about 80° C. The desired product started to crystallize out from IPA at around 30° C. with seeding, then water (750 mL) was added to the solution dropwise. The resulting solution was cooled down to 5° C. and filtered to collect the crystal material. The filter cake was washed with IPA/water (2/1, 450 mL, pre-cooled to 5° C.), and dried under vacuum oven at 65° C. overnight to afford 82.3 g of the title compound (65.5% isolated yield) as a white solid. MS (ESI) 360, 362 (M+H)+.
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
5.9 g
Type
reactant
Reaction Step Three
Yield
65.5%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([F:15])[CH:14]=1)[C:11](=[O:16])[N:10]([C:17]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[C:18]=1[CH:19]=[O:20])[N:9]=[CH:8]2)([CH3:4])([CH3:3])[CH3:2].CC(O)C.[BH4-].[Na+]>C(Cl)Cl>[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([F:15])[CH:14]=1)[C:11](=[O:16])[N:10]([C:17]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[C:18]=1[CH2:19][OH:20])[N:9]=[CH:8]2)([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C=NN(C(C2=C(C1)F)=O)C1=C(C=O)C(=CC=C1)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled down to 4° C.
STIRRING
Type
STIRRING
Details
After 30 min stirring
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding H2O (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected by phase separation, and DCM
DISTILLATION
Type
DISTILLATION
Details
was distilled out from the solution
ADDITION
Type
ADDITION
Details
with adding additional IPA (1.6 L) in the same time at about 80° C
CUSTOM
Type
CUSTOM
Details
to crystallize out from IPA at around 30° C. with seeding
ADDITION
Type
ADDITION
Details
water (750 mL) was added to the solution dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled down to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the crystal material
WASH
Type
WASH
Details
The filter cake was washed with IPA/water (2/1, 450 mL, pre-cooled to 5° C.)
CUSTOM
Type
CUSTOM
Details
dried under vacuum oven at 65° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C=NN(C(C2=C(C1)F)=O)C1=C(C(=CC=C1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 82.3 g
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.